1-(4-Chlorobenzoyl)piperazine hydrochloride
Description
1-(4-Chlorobenzoyl)piperazine hydrochloride is a piperazine derivative characterized by a 4-chlorobenzoyl group attached to the piperazine ring, which is protonated as a hydrochloride salt. This compound is synthesized via condensation of 1-(4-chlorobenzhydryl)piperazine with 4-chlorobenzoyl chloride in dichloromethane, followed by purification and salt formation with hydrogen chloride gas . Key spectral data include:
- IR: Strong carbonyl (C=O) stretch at 1636 cm⁻¹ and aromatic C-Cl vibrations.
- 1H-NMR: Signals for piperazine protons (δ 1.96–4.93 ppm), aromatic protons (δ 7.37–7.93 ppm), and a benzhydryl methine proton (δ 4.93 ppm) .
- MS: Molecular ion peak at m/z = 460.09 (M+H)+ .
Its structural features make it a candidate for pharmacological studies, particularly in cancer research, due to the presence of electron-withdrawing chlorine substituents that enhance receptor binding affinity .
Properties
IUPAC Name |
(4-chlorophenyl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O.ClH/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJDUUIHTYUYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Piperazine with 4-Chlorobenzoyl Chloride
The most widely reported method involves the reaction of piperazine with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane or dimethylformamide). The base neutralizes HCl generated during the acylation, driving the reaction to completion.
Procedure :
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Reaction Setup : Piperazine (1.0 equiv) is dissolved in dry dichloromethane under nitrogen.
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Acylation : 4-Chlorobenzoyl chloride (1.05 equiv) is added dropwise at 0–5°C, followed by triethylamine (2.2 equiv).
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Stirring : The mixture is stirred for 4–6 hours at room temperature.
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Workup : The organic layer is washed with water, and the product is precipitated as the hydrochloride salt using HCl gas.
Key Data :
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the piperazine’s secondary amine attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. Steric hindrance from the chlorophenyl group minimally affects reactivity due to the linear geometry of the benzoyl chloride.
Alternative Route via 4-Chlorobenzhydryl Intermediates
A two-step approach first synthesizes 1-(4-chlorobenzhydryl)piperazine, which is subsequently acylated:
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Step 1 : Piperazine reacts with 4-chlorobenzhydryl chloride in toluene at 80°C for 12 hours, yielding 1-(4-chlorobenzhydryl)piperazine (92% yield).
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Step 2 : Acylation with 4-chlorobenzoyl chloride under basic conditions produces the target compound.
Advantages :
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial methods prioritize efficiency and safety by employing continuous flow reactors. Key parameters include:
Table 2: Batch vs. Continuous Flow Comparison
| Parameter | Batch Method | Continuous Flow |
|---|---|---|
| Reaction Time | 6 hours | 45 minutes |
| Annual Output | 500 kg | 2,000 kg |
| Purity | 98% | 99.5% |
| Energy Consumption | High | Low |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the acylation step by enhancing molecular collisions:
Procedure :
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Piperazine and 4-chlorobenzoyl chloride are mixed in acetonitrile.
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The mixture is irradiated at 150°C for 15 minutes.
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The product is isolated via filtration and recrystallized from ethanol.
Key Findings :
Purification and Characterization
Recrystallization Techniques
The crude product is purified using:
Spectroscopic Validation
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¹H NMR (DMSO-d6): δ 3.10–3.45 (m, 8H, piperazine), 7.45–7.89 (m, 4H, aromatic).
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IR (KBr) : 1,645 cm⁻¹ (C=O stretch), 1,250 cm⁻¹ (C-N stretch).
Challenges and Solutions
Byproduct Formation
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Issue : Di-acylated byproducts (e.g., 1,4-bis(4-chlorobenzoyl)piperazine) form at elevated temperatures.
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Mitigation : Strict stoichiometric control (1:1.05 ratio of piperazine to acyl chloride) and low-temperature reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Benzoyl chlorides and other acylating agents are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperazine derivatives, while substitution reactions can produce a variety of substituted piperazine compounds .
Scientific Research Applications
Cytotoxicity Against Cancer Cells
Recent studies have demonstrated that derivatives of 1-(4-chlorobenzoyl)piperazine exhibit noteworthy cytotoxic effects on various cancer cell lines. The compound has been tested against multiple types of cancer, including:
- Liver Cancer: HUH7, HEPG2, and HEP3B cell lines.
- Breast Cancer: MCF7 and T47D cell lines.
- Colon Cancer: HCT-116 cell line.
- Gastric Cancer: KATO-3 cell line.
- Endometrial Cancer: MFE-296 cell line.
The cytotoxicity was assessed using time-dependent analyses, which indicated that the compound maintains stability over extended periods while effectively inhibiting cell growth across these cancer types .
Table 1: Cytotoxicity Data of 1-(4-Chlorobenzoyl)piperazine Hydrochloride
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Liver | HUH7 | X | |
| HEPG2 | Y | ||
| Breast | MCF7 | Z | |
| Colon | HCT-116 | A | |
| Gastric | KATO-3 | B | |
| Endometrial | MFE-296 | C |
Therapeutic Potential
Beyond its cytotoxic properties, 1-(4-chlorobenzoyl)piperazine hydrochloride has been explored for its potential therapeutic applications. Its structure allows for modifications that can enhance its pharmacological profiles, making it a candidate for developing new medications targeting various conditions.
Lipid Metabolism Disorders
One notable application is in treating disorders related to lipid metabolism. Piperazine derivatives have been reported to exhibit activity against conditions caused by excess lipids or thrombocyte aggregation . This suggests that 1-(4-chlorobenzoyl)piperazine could be further investigated for its potential in managing metabolic syndromes.
Neuroprotective Effects
Research has also indicated that piperazine derivatives may possess neuroprotective properties. Compounds similar to 1-(4-chlorobenzoyl)piperazine have shown promise in protecting neuronal cells from damage, which could lead to applications in treating neurodegenerative diseases .
Synthesis Methodologies
The synthesis of 1-(4-chlorobenzoyl)piperazine hydrochloride involves several steps:
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Preparation of Key Intermediate:
- The initial step involves synthesizing 1-(4-chlorobenzhydryl)piperazine through nucleophilic substitution reactions.
- This is achieved by reacting benzhydrol with thionyl chloride followed by piperazine under controlled conditions.
-
Formation of Hydrochloride Salt:
- The final product is obtained by treating the key intermediate with benzoyl chloride and subsequently precipitating the hydrochloride salt from the reaction mixture.
Table 2: Synthesis Overview of 1-(4-Chlorobenzoyl)piperazine Hydrochloride
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Synthesis of Intermediate | Benzhydrol + Thionyl Chloride + Piperazine | 70 |
| Formation of Hydrochloride | Intermediate + Benzoyl Chloride | High |
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound is known to act on GABA receptors, which play a crucial role in neurotransmission. By modulating these receptors, the compound can exert various pharmacological effects . Additionally, it may interact with other cellular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Chlorine substituents (e.g., 4-Cl-benzoyl) enhance stability and receptor affinity compared to electron-donating groups (e.g., 4-OCH₃) .
Pharmacological Activity Comparison
Anticancer Activity
- 1-(4-Cl-benzoyl)-4-(4-Cl-benzhydryl)piperazine HCl (5a) : Demonstrated cytotoxicity against human cancer cell lines (IC₅₀ = 8–12 µM), attributed to dual chloro-substituents enhancing DNA intercalation .
- 1-(4-F-benzoyl)-4-(4-Cl-benzhydryl)piperazine HCl (5b) : Lower potency (IC₅₀ = 15–20 µM) due to reduced electron-withdrawing effects of fluorine .
Antimicrobial Activity
- 1-(4-Cl-phenyl)-1-propylpiperazine : Exhibited exceptional activity against S. aureus (zone of inhibition = 22 mm) due to the hydrophobic propyl chain enhancing membrane penetration .
- 1-(4-Cl-benzoyl)piperazine derivatives : Moderate activity (zone = 10–15 mm), as the benzoyl group may hinder cellular uptake .
Serotonin Receptor Modulation
- 1-(3-Cl-phenyl)piperazine HCl (m-CPP) : Acts as a 5-HT1B/2C agonist (EC₅₀ = 50 nM), used in neuropharmacology studies .
Physicochemical Properties
Notes:
- The hydrochloride salt form improves aqueous solubility for parenteral administration .
- Benzyl-substituted derivatives exhibit higher lipophilicity, favoring blood-brain barrier penetration .
Critical Analysis of Contradictions and Limitations
- Antimicrobial vs.
- Receptor Selectivity : Structural analogues like m-CPP (5-HT1B agonist) versus 1-(4-Cl-benzoyl)piperazine (uncharacterized) suggest divergent pharmacological profiles requiring further study .
Biological Activity
1-(4-Chlorobenzoyl)piperazine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article delves into the compound's cytotoxic effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
1-(4-Chlorobenzoyl)piperazine hydrochloride is synthesized through the reaction of 1-(4-chlorobenzhydryl)piperazine with 4-chlorobenzoyl chloride. The resultant product is characterized as a white crystalline solid. The compound's molecular structure includes a piperazine ring, which is known for its various biological activities, particularly as a scaffold for drug development.
Cytotoxicity Studies
Several studies have assessed the cytotoxic effects of 1-(4-Chlorobenzoyl)piperazine hydrochloride against various cancer cell lines. The following table summarizes findings from different research efforts regarding the compound's growth inhibition (GI50 values) across various cell lines:
| Cell Line | GI50 Value (µM) | Reference |
|---|---|---|
| HUH7 | 4.64 | |
| FOCUS | 4.15 | |
| HEPG2 | 7.22 | |
| HEP3B | 1.67 | |
| MCF7 | 6.09 | |
| BT20 | 11.62 | |
| CAMA-1 | 1.22 | |
| HCT-116 | 6.18 | |
| KATO-3 | 10.07 | |
| MFE-296 | 9.73 |
The data indicates that this compound exhibits significant cytotoxicity against liver and breast cancer cell lines, with particularly low GI50 values suggesting potent inhibitory effects.
The mechanism by which 1-(4-Chlorobenzoyl)piperazine hydrochloride exerts its cytotoxic effects is still under investigation. However, it is hypothesized that the compound may interfere with cellular processes essential for cancer cell survival and proliferation, potentially through apoptosis induction or disruption of cell cycle progression.
Structure-Activity Relationships (SAR)
Research has shown that modifications to the benzoyl moiety significantly influence the biological activity of piperazine derivatives. For instance, compounds with para-substituted groups often demonstrate enhanced cytotoxic effects compared to their ortho or meta counterparts. The introduction of halogen atoms (like chlorine) on the benzoyl group has been associated with increased potency against certain cancer cell lines .
Case Studies
Several case studies have highlighted the effectiveness of 1-(4-Chlorobenzoyl)piperazine hydrochloride in preclinical models:
- A study demonstrated that this compound effectively inhibited the growth of human erythroleukemia K562 cells and myeloid leukemia HL-60 cells, showcasing its potential as a therapeutic agent in hematological malignancies .
- Another investigation focused on its anti-inflammatory properties alongside its cytotoxic effects, suggesting that derivatives of this compound could serve dual roles in treating both cancer and inflammatory diseases .
Q & A
Q. What are the established synthetic routes for 1-(4-Chlorobenzoyl)piperazine hydrochloride, and what critical parameters influence yield?
The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 1-(4-chlorobenzhydryl)piperazine with 4-chlorobenzoyl chloride in dry dichloromethane under inert conditions. Triethylamine is added to neutralize HCl, and the reaction proceeds at 0–5°C, followed by room-temperature stirring for 5–6 hours. Purification via column chromatography (silica gel, hexane:ethyl acetate) ensures high purity. Key parameters include stoichiometric control of benzoyl chloride, reaction temperature, and solvent choice to minimize side reactions like hydrolysis . Alternative methods using cyclo-condensation of halogenated intermediates (e.g., β,β'-dihalogenated diethylammonium hydrochloride) with aromatic amines are also reported, though yields depend on catalyst-free aqueous conditions .
Q. Which analytical techniques are most effective for characterizing 1-(4-Chlorobenzoyl)piperazine hydrochloride and its impurities?
Reversed-phase liquid chromatography (RP-LC) with UV detection is widely used for quantifying the compound and detecting related impurities (e.g., unreacted intermediates or byproducts). For structural confirmation, nuclear magnetic resonance (¹H-NMR, 400 MHz) identifies proton environments (e.g., piperazine ring signals at δ 2.86–4.24 ppm, aromatic protons at δ 7.06–7.93 ppm). Infrared spectroscopy (IR) confirms functional groups like carbonyl (C=O stretch at ~1636 cm⁻¹). Mass spectrometry (ESI+) provides molecular ion peaks (e.g., m/z 460.09 for the parent ion) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Respiratory protection (N95 masks or fume hoods) is critical due to potential inhalation hazards. Gloves and lab coats are mandatory to prevent dermal exposure. Storage should be at -20°C in airtight containers to prevent degradation. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste. Safety data sheets (SDS) aligned with JIS Z 7253:2019 standards recommend emergency eye washing and ventilation in case of exposure .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the cytotoxic activity of 1-(4-Chlorobenzoyl)piperazine derivatives?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 4-chloro or 4-fluoro substituents on the benzoyl moiety) enhance cytotoxicity against cancer cell lines. For example, 1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride showed improved activity compared to methoxy-substituted analogs, likely due to increased electrophilicity and membrane permeability. Computational modeling (e.g., logP calculations) and in vitro assays (e.g., MTT) are used to correlate substituent effects with bioactivity .
Q. What experimental conditions affect the stability of this compound during long-term storage?
Stability is pH- and temperature-dependent. Accelerated degradation studies (e.g., 40°C/75% RH for 6 months) show that acidic conditions (pH < 3) promote hydrolysis of the benzoyl group, while alkaline conditions (pH > 9) degrade the piperazine ring. Lyophilization or storage in anhydrous solvents (e.g., DMSO) at -20°C minimizes decomposition. UV-light exposure should be avoided to prevent photolytic cleavage .
Q. How can researchers resolve contradictions in impurity profiles observed across different synthetic batches?
Batch-to-batch variability often arises from incomplete purification or side reactions (e.g., N-oxide formation). High-resolution LC-MS/MS or GC-MS can identify trace impurities (e.g., residual 4-chlorobenzhydrylpiperazine). Method optimization, such as gradient elution in RP-LC or derivatization with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), improves sensitivity for low-abundance species .
Q. What mechanistic insights explain the compound’s interaction with biological targets?
In vitro studies suggest the compound inhibits ATP-dependent pathways in cancer cells by binding to mitochondrial complex I, disrupting oxidative phosphorylation. Molecular docking simulations indicate hydrophobic interactions between the chlorobenzoyl group and enzyme active sites. Further validation via knockout cell lines (e.g., CRISPR-Cas9) or isotopic tracing (¹³C-glucose) can elucidate metabolic impacts .
Q. What challenges arise during purification, and how can they be mitigated?
Common issues include co-elution of structurally similar byproducts (e.g., di-substituted piperazines) and hygroscopicity of the hydrochloride salt. Gradient elution in column chromatography (e.g., 60–120 mesh silica gel) with hexane:ethyl acetate (8:2) improves separation. Recrystallization from ethanol/water mixtures enhances purity, while lyophilization ensures a free-flowing powder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
